REACTION_CXSMILES
|
[CH3:1][C:2]1([CH3:25])[CH2:7][CH2:6][C:5]([C:8]2[C:13]([NH2:14])=[CH:12][CH:11]=[C:10]([CH:15]3[CH2:20][C:19]([CH3:22])([CH3:21])[O:18][C:17]([CH3:24])([CH3:23])[CH2:16]3)[N:9]=2)=[CH:4][CH2:3]1.[C:26]([C:28]1[N:29]=[C:30]([C:41](O)=[O:42])[N:31]([CH2:33][O:34][CH2:35][CH2:36][Si:37]([CH3:40])([CH3:39])[CH3:38])[CH:32]=1)#[N:27].[K]>>[CH3:1][C:2]1([CH3:25])[CH2:7][CH2:6][C:5]([C:8]2[C:13]([NH:14][C:41]([C:30]3[N:31]([CH2:33][O:34][CH2:35][CH2:36][Si:37]([CH3:40])([CH3:39])[CH3:38])[CH:32]=[C:28]([C:26]#[N:27])[N:29]=3)=[O:42])=[CH:12][CH:11]=[C:10]([CH:15]3[CH2:16][C:17]([CH3:24])([CH3:23])[O:18][C:19]([CH3:22])([CH3:21])[CH2:20]3)[N:9]=2)=[CH:4][CH2:3]1 |^1:43|
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1(CC=C(CC1)C1=NC(=CC=C1N)C1CC(OC(C1)(C)C)(C)C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(#N)C=1N=C(N(C1)COCC[Si](C)(C)C)C(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[K]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Name
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|
Type
|
product
|
Smiles
|
CC1(CC=C(CC1)C1=NC(=CC=C1NC(=O)C=1N(C=C(N1)C#N)COCC[Si](C)(C)C)C1CC(OC(C1)(C)C)(C)C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 15.8 g | |
YIELD: PERCENTYIELD | 92% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |